molecular formula C36H45N5O6S2 B12749187 2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,7R*,8R*,11R*))- CAS No. 165314-96-5

2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,7R*,8R*,11R*))-

Cat. No.: B12749187
CAS No.: 165314-96-5
M. Wt: 707.9 g/mol
InChI Key: RSJILQQJEHJEPZ-QJANCWQKSA-N
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Description

2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,7R*,8R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Esterification: The formation of the ester group can be carried out using Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reactions.

    Controlled Reaction Environments: Temperature, pressure, and pH are carefully controlled to ensure the desired reactions occur efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic synthesis.

    Material Science:

Biology

    Biochemical Research: Used as a probe or reagent in studying biochemical pathways.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Ester Compounds: Various esters used in organic synthesis and pharmaceuticals.

    Hydroxylated Compounds: Compounds with hydroxyl groups, such as alcohols and phenols.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

CAS No.

165314-96-5

Molecular Formula

C36H45N5O6S2

Molecular Weight

707.9 g/mol

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methyl N-[(2S)-1-[[(2S,3S,5S)-3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C36H45N5O6S2/c1-23(2)32(41-36(45)46-19-28-21-48-34(38-28)24(3)4)33(43)40-30(16-26-13-9-6-10-14-26)31(42)17-27(15-25-11-7-5-8-12-25)39-35(44)47-20-29-18-37-22-49-29/h5-14,18,21-24,27,30-32,42H,15-17,19-20H2,1-4H3,(H,39,44)(H,40,43)(H,41,45)/t27-,30-,31-,32-/m0/s1

InChI Key

RSJILQQJEHJEPZ-QJANCWQKSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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